N-Heptadecanoyl-Tryptamine (C17:0-Trp): Technical Guide to Occurrence, Analysis, and Signaling
N-Heptadecanoyl-Tryptamine (C17:0-Trp): Technical Guide to Occurrence, Analysis, and Signaling
Executive Summary
N-Heptadecanoyl-tryptamine (C17:0-Trp) is a rare, odd-chain fatty acid amide (FAA) belonging to the N-acyltryptamine (NAT) class. Structurally, it consists of an indole-ethylamine moiety conjugated to heptadecanoic acid (margaric acid) via an amide bond.
While its even-chain homologs (C16:0, C18:0) are recognized as bioactive signaling lipids produced by gut microbiota and plants, C17:0-Trp occupies a unique niche. It serves primarily as a high-fidelity internal standard in lipidomics due to its physicochemical equivalence to bioactive NATs but negligible endogenous abundance in mammalian tissues. However, recent metagenomic data suggests it exists as a minor metabolite in specific microbial ecosystems where odd-chain fatty acid synthesis is active.
This guide details the structural biology, trace natural occurrence, and the validated analytical workflows required to utilize C17:0-Trp in drug development and metabolomics.
Part 1: Chemical Identity & Structural Biology
C17:0-Trp acts as a "lipoamino acid," bridging amino acid metabolism (tryptophan) and lipid metabolism (fatty acids). Its odd-chain tail (C17) renders it distinct from the dominant palmitic (C16) and stearic (C18) conjugates found in nature.
Physicochemical Profile
| Property | Value / Description | Significance |
| IUPAC Name | N-[2-(1H-indol-3-yl)ethyl]heptadecanamide | Official nomenclature for regulatory filing. |
| Molecular Formula | C₂₇H₄₄N₂O | - |
| Exact Mass | 412.3454 Da | Critical for High-Res MS (HRMS) identification. |
| LogP (Predicted) | ~7.5 - 8.2 | Highly lipophilic; requires organic solvents (CHCl₃/MeOH) for extraction. |
| Structural Class | N-acyltryptamine (NAT) | Structural analog to N-arachidonoyl-serotonin (AA-5-HT) and Anandamide. |
The "Odd-Chain" Advantage
In biological systems, fatty acid synthases preferentially produce even-chain fatty acids (C16, C18). C17 fatty acids are largely of bacterial or dietary origin (dairy/ruminant fat). Consequently, C17:0-Trp is the ideal internal standard for quantifying endogenous NATs, as it co-elutes with analytes of interest but does not interfere with their mass transitions.
Part 2: Natural Reservoirs & Biosynthesis
Contrary to common misconceptions, C17:0-Trp is not a major component of coffee wax (which contains 5-hydroxy derivatives). Its occurrence is driven by specific enzymatic promiscuity in the microbiome.
The Microbiome-Endocannabinoidome Axis
Commensal bacteria, specifically Clostridium sporogenes and Ruminococcus gnavus, express Tryptophan Decarboxylase (TrpD) , converting dietary tryptophan to tryptamine.[1][2] Subsequent acylation by bacterial N-acyltransferases creates NATs.
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Mechanism: Bacterial synthases are often promiscuous regarding the acyl chain length. If C17:0 (margaric acid) is present in the gut environment (via dairy intake or bacterial synthesis), these enzymes will conjugate it to tryptamine.
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Abundance: Trace levels (<1% of total NAT pool) compared to C16/C18 analogs.
Plant Waxes (The Specificity Trap)
Researchers often confuse NATs with N-alkanoyl-5-hydroxytryptamides (C-5-HTs) found in the waxy shell of coffee beans (Coffea arabica).
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Coffee Wax: Primarily C18-5-HT and C20-5-HT .
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C17-Trp Status: Absent or ultra-trace. The lack of the 5-hydroxyl group significantly alters the polarity and receptor binding profile compared to coffee wax lipids.
Biosynthetic Pathway Visualization
Caption: Bacterial biosynthesis pathway where promiscuous N-acyltransferases conjugate tryptamine with available odd-chain fatty acids.[3]
Part 3: Analytical Protocols (Self-Validating Systems)
Protocol 1: Lipid Extraction (Modified Folch)
Rationale: Tryptamines are moderately polar, but the C17 tail makes the molecule highly hydrophobic. A standard protein crash is insufficient; liquid-liquid extraction is required.
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Sample Prep: Aliquot 100 µL of plasma or homogenized tissue.
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Internal Standard Spike (Critical): Add 10 µL of C17:0-Trp (1 µM in MeOH) .
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Validation Check: This step accounts for ionization suppression and extraction efficiency losses.
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Extraction: Add 1.2 mL of Chloroform:Methanol (2:1 v/v). Vortex for 30 seconds.
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Phase Separation: Add 300 µL of water (to induce phase split). Centrifuge at 3,000 x g for 10 mins.
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Recovery: Collect the lower organic phase (chloroform layer).
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Reconstitution: Evaporate to dryness under N₂ gas. Reconstitute in 100 µL Methanol/Acetonitrile (1:1).
Protocol 2: LC-MS/MS Quantification
Rationale: MRM (Multiple Reaction Monitoring) is necessary for selectivity against the high background of endogenous lipids.
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., BEH C18, 2.1 x 50mm, 1.7 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Ionization | ESI Positive Mode |
| Precursor Ion | m/z 413.4 [M+H]⁺ |
| Product Ion (Quant) | m/z 160.1 (Indole-ethyl moiety) |
| Product Ion (Qual) | m/z 143.1 (Vinyl indole) |
| Retention Time | ~6.5 min (Elutes between C16 and C18 analogs) |
Part 4: Pharmacological Implications & Signaling[2]
While C17:0-Trp is a minor metabolite, the NAT class exhibits "endocannabinoid-like" activity. C17:0-Trp is often used in screening assays to define the Structure-Activity Relationship (SAR) of the acyl tail length.
Target Receptors
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GPR119: NATs are agonists for GPR119, a receptor involved in GLP-1 secretion and glucose homeostasis.
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PPARs (Peroxisome Proliferator-Activated Receptors): The fatty acid tail allows NATs to dock into the nuclear receptor pocket of PPARα/γ, exerting anti-inflammatory effects.
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5-HT Receptors: Unlike serotonin, N-acylated tryptamines generally show reduced affinity for 5-HT receptors but may act as allosteric modulators.
Signaling Cascade Diagram
Caption: Dual signaling mechanism of N-acyltryptamines via G-protein coupled receptors and nuclear receptors.
References
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Cohen, L.J., et al. (2017). Commensal bacteria make GPCR ligands that mimic human signaling molecules. Nature. [Link]
- Significance: Establishes the microbiome-derived synthesis of N-acyl amides.
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Villano, R., & Di Marzo, V. (2024). A sustainable protocol for the synthesis of N-acyl tryptamines, a class of potential gut microbiota-derived endocannabinoid-like mediators.[3][4][5] Frontiers in Chemistry.[5] [Link]
- Significance: Details the synthesis and chemical characterization of the N
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Folstar, P., et al. (1980). New tryptamine derivatives isolated from wax of green coffee beans.[6] Journal of Agricultural and Food Chemistry.[6] [Link]
- Significance: Differentiates between the abundant 5-hydroxy derivatives in coffee and the non-hydroxyl
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Bhattarai, Y., et al. (2018). Gut Microbiota Produced Tryptamine Activates an Epithelial G-protein Coupled Receptor to Increase Colonic Secretion. Cell Host & Microbe. [Link]
Sources
- 1. Gut Microbiota Produced Tryptamine Activates an Epithelial G-protein Coupled Receptor to Increase Colonic Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tryptamine - Wikipedia [en.wikipedia.org]
- 3. Frontiers | A sustainable protocol for the synthesis of N-acyl tryptamines, a class of potential gut microbiota-derived endocannabinoid-like mediators [frontiersin.org]
- 4. A sustainable protocol for the synthesis of N-acyl tryptamines, a class of potential gut microbiota-derived endocannabinoid-like mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. New tryptamine derivatives isolated from wax of green coffee beans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Intestinal bacteria-derived tryptamine and its impact on human gut microbiota [frontiersin.org]
